

MAC13772: A Potent Inhibitor of Bacterial Biotin Biosynthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MAC13772 is a novel small molecule inhibitor that has demonstrated potent antibacterial activity by targeting a crucial enzyme in the biotin biosynthesis pathway. This pathway is essential for the survival of many pathogenic bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **MAC13772**, intended to facilitate further research and drug development efforts.

Chemical Structure and Properties

MAC13772 is a synthetic compound identified through high-throughput screening for inhibitors of Escherichia coli growth under nutrient-limiting conditions. Its chemical structure and key properties are summarized below.

Chemical Structure

IUPAC Name: 2-((4-nitrophenyl)thio)acetohydrazide

CAS Number: 4871-40-3

Chemical Formula: C₈H₉N₃O₃S



SMILES: O=C(NN)CSC1=CC=C(--INVALID-LINK--=O)C=C1

Physicochemical Properties

A summary of the known physicochemical properties of MAC13772 is presented in Table 1.

Property	Value	Reference
Molecular Weight	227.24 g/mol	[1]
Appearance	Light yellow to yellow solid	[1]
Solubility	DMSO: 17.86 mg/mL (78.60 mM)	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[1]

Table 1: Physicochemical Properties of MAC13772

Mechanism of Action

MAC13772 exerts its antibacterial effect by potently and specifically inhibiting 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway.[1]

The Biotin Biosynthesis Pathway

Biotin (Vitamin H) is an essential cofactor for a variety of metabolic reactions, including carboxylation, decarboxylation, and transcarboxylation reactions. While humans obtain biotin from their diet, many bacteria synthesize it de novo through a well-conserved pathway. This makes the biotin synthesis pathway a promising target for antibacterial drugs. The late stages of this pathway involve the conversion of pimeloyl-CoA to biotin, catalyzed by a series of enzymes including BioF, BioA, BioD, and BioB.





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Figure 1: Simplified diagram of the late stages of the bacterial biotin biosynthesis pathway, highlighting the inhibitory action of **MAC13772** on the enzyme BioA.

Inhibition of BioA

MAC13772 is a potent inhibitor of BioA, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 250 nM.[1] The inhibitory mechanism is believed to involve the interaction of the hydrazine moiety of **MAC13772** with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] This interaction disrupts the normal catalytic function of BioA, which is to catalyze the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1]

Antibacterial Activity

The inhibitory action of **MAC13772** on biotin biosynthesis translates to significant antibacterial activity. The growth inhibitory effect of **MAC13772** is specifically reversed by the addition of exogenous biotin, confirming its on-target activity.[1]

Parameter	Value
Target Enzyme	7,8-diaminopelargonic acid synthase (BioA)
IC50 against E. coli BioA	~250 nM

Table 2: In Vitro Inhibitory Activity of MAC13772

Experimental Protocols

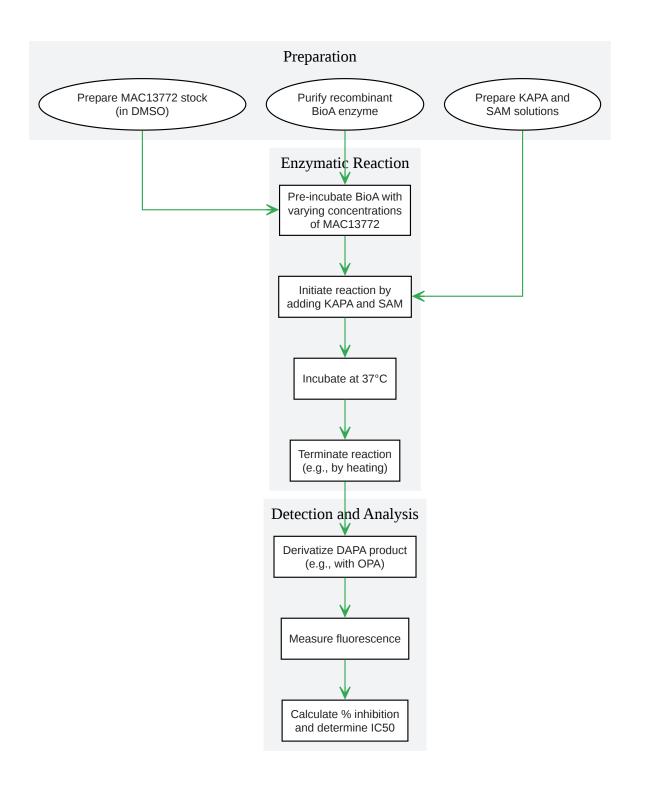


The following are detailed methodologies for key experiments cited in the characterization of MAC13772.

BioA Inhibition Assay

This assay is designed to quantify the inhibitory activity of **MAC13772** against the BioA enzyme. The protocol is adapted from the methods described in the primary literature.[2]





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Figure 2: Workflow for the in vitro BioA enzyme inhibition assay.



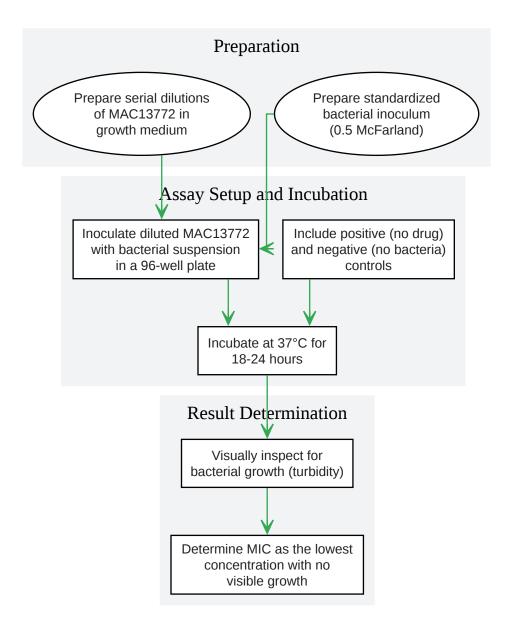
Protocol:

- Reagents and Materials:
 - o Purified recombinant E. coli BioA enzyme.
 - MAC13772 stock solution in DMSO.
 - KAPA (7-keto-8-aminopelargonic acid) solution.
 - SAM (S-adenosylmethionine) solution.
 - Assay buffer (e.g., 100 mM TAPS, pH 8.6, containing 100 μM PLP).
 - OPA (o-phthaldialdehyde) derivatizing agent.
 - 96-well microplates.
 - Plate reader capable of fluorescence measurement.
- Procedure: a. Prepare serial dilutions of MAC13772 in the assay buffer. b. In a 96-well plate, add the purified BioA enzyme to each well. c. Add the diluted MAC13772 solutions to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C. Include a DMSO control (no inhibitor). d. Initiate the enzymatic reaction by adding a mixture of KAPA and SAM to each well. e. Incubate the reaction mixture at 37°C for a specified time. f. Terminate the reaction, for instance, by heating the plate to 100°C for 10 minutes. g. Centrifuge the plate to pellet any precipitate. h. Transfer the supernatant to a new 96-well plate. i. Add the OPA derivatizing agent to each well to react with the DAPA product. j. Measure the fluorescence of the resulting derivative using a plate reader. k. Calculate the percentage of inhibition for each concentration of MAC13772 relative to the DMSO control. l. Plot the percentage of inhibition against the logarithm of the MAC13772 concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of **MAC13772** against a specific bacterial strain.





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Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

- Reagents and Materials:
 - MAC13772 stock solution in DMSO.
 - o Bacterial strain of interest (e.g., E. coli).



- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), potentially with limited biotin.
- Sterile 96-well microplates.
- Spectrophotometer or McFarland turbidity standards.
- Procedure: a. Prepare a two-fold serial dilution of MAC13772 in the growth medium in a 96-well plate. b. Grow the bacterial strain to the mid-logarithmic phase and adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL). d. Inoculate each well of the microplate containing the MAC13772 dilutions with the bacterial suspension. e. Include control wells: a positive control (bacteria with no MAC13772) and a negative control (medium only). f. Incubate the plate at 37°C for 18-24 hours. g. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of MAC13772 that completely inhibits visible bacterial growth.

Conclusion

MAC13772 is a valuable chemical probe for studying bacterial biotin metabolism and serves as a promising lead compound for the development of novel antibacterial agents. Its specific mechanism of action against an essential and bacteria-specific pathway highlights the potential for developing selective therapeutics with a reduced likelihood of off-target effects in humans. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of **MAC13772** and other inhibitors of the biotin biosynthesis pathway.

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